2,5-二氯-4-硝基-1H-咪唑

描述

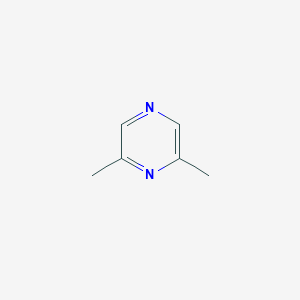

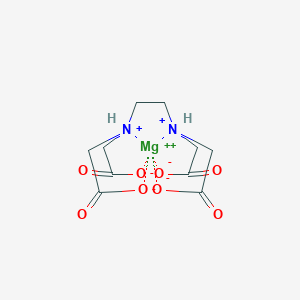

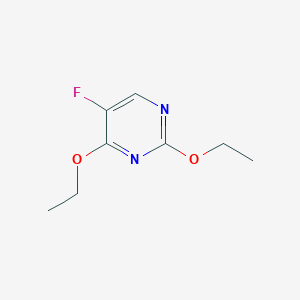

2,5-Dichloro-4-nitro-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals. The specific substitution pattern of chloro and nitro groups on the imidazole ring can significantly influence the chemical reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of nitroimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-methyl-4(5)-nitro[15N1(3)]imidazole from 2-methyl-4(5)-nitroimidazole involves a four-stage conversion, including N-nitration, treatment with [15N]glycine, and N-dealkylation through bromination and hydrolysis . Although the specific synthesis of 2,5-dichloro-4-nitro-1H-imidazole is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives is characterized by the presence of a nitro group, which is a strong electron-withdrawing group, affecting the electronic distribution within the molecule. X-ray analysis has been used to determine the basic structure of related compounds, such as 5-methyl-1,2,4-oxadiazole-3-carboxamides, which are products of photochemical rearrangement of 2-methyl-5-nitro-1H-imidazoles . This analytical technique could also be applied to ascertain the precise molecular structure of 2,5-dichloro-4-nitro-1H-imidazole.

Chemical Reactions Analysis

Nitroimidazoles can undergo various chemical reactions, including photochemical rearrangements and reactions with nucleophiles. For example, 2-methyl-5-nitro-1H-imidazoles can rearrange under photochemical conditions to yield different products, which can further react or decompose upon irradiation . Additionally, 1-methyl-2-chloromethyl-5-nitroimidazole can react with tertiary nitronate anions to form 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond . These reactions highlight the reactivity of nitroimidazole compounds and could provide insights into the chemical behavior of 2,5-dichloro-4-nitro-1H-imidazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroimidazole derivatives are influenced by their substituents. The presence of nitro and chloro groups is likely to increase the compound's polarity and impact its solubility in various solvents. The nitro group also contributes to the acidity of the imidazole hydrogen, which can affect the compound's protonation state under different pH conditions. While the specific properties of 2,5-dichloro-4-nitro-1H-imidazole are not discussed in the provided papers, the properties of related compounds can be used to infer its behavior. For example, the nitration of imidazo[4,5-b]pyridin-2-one derivatives can lead to the formation of nitro compounds with different reactivities and stabilities .

科学研究应用

咪唑衍生物中的卤素键合

对咪唑衍生物(如5-氯-1,2-二甲基-4-硝基-1H-咪唑)的研究表明卤素键合在晶体堆积中的重要性。这些研究揭示了不同模式的卤素键合,这对化合物的结构稳定性至关重要。这一发现暗示了在需要控制分子组装和堆积的材料设计中的潜在应用(Kubicki & Wagner, 2007)。

咪唑衍生物的合成

对咪唑衍生物的回收和转化能力,如将1,3-二烷基-6-硝基-1H-咪唑[4,5-b]吡啶-2,5(3H,4H)-二酮转化为各种咪唑衍生物,突显了这些化合物在合成化学中的多功能性。这种转化可能在开发新药物或材料方面起到关键作用(Lomov, 2016)。

在生物系统中的应用

咪唑衍生物可作为生物研究中的pH敏感探针,如通过开发用于测量叶绿体内膜pH的亚硝基自由基所示。这种应用对于理解细胞过程至关重要,并可扩展到监测其他生物环境(Tikhonov et al., 2008)。

药物应用

咪唑衍生物(如1-芳基-4-硝基-1H-咪唑)在治疗非洲人类锥虫病方面表现出潜力,突显了这些化合物的治疗潜力。在这一领域的研究可能为开发治疗被忽视的热带疾病的新疗法提供途径(Trunz et al., 2011)。

材料科学应用

对包括咪唑衍生物在内的高能量双环唑盐的研究强调了它们在材料科学中的应用,特别是在设计用于高能应用的高密度材料方面。这项研究指向了2,5-二氯-4-硝基-1H-咪唑在开发具有独特能量特性的新材料方面的潜在用途(Gao et al., 2006)。

未来方向

The future directions in the study of imidazole derivatives involve the development of new drugs to overcome the increasing public health problems due to antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles , indicating ongoing research in this area.

属性

IUPAC Name |

2,4-dichloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHISXIOFMXKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166706 | |

| Record name | Imidazole, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-4-nitro-1H-imidazole | |

CAS RN |

15965-32-9 | |

| Record name | Imidazole, 2,4-dichloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-nitroimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDR7EP5ZFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)